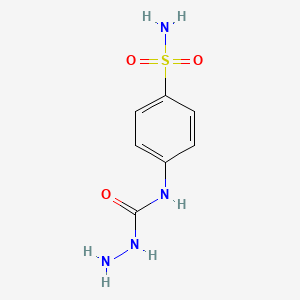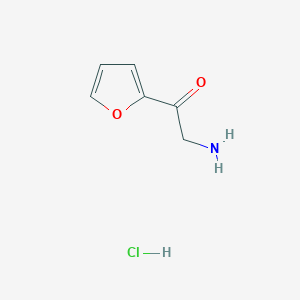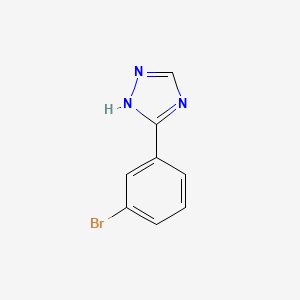
3-(3-Bromophényl)-4H-1,2,4-triazole
Vue d'ensemble
Description
3-(3-Bromophenyl)-4H-1,2,4-triazole is an organic compound and a member of the triazole family. It is a heterocyclic aromatic compound containing three nitrogen atoms, one bromine atom, and a phenyl group. It is an interesting compound due to its unique structure and potential applications in scientific research.
Applications De Recherche Scientifique
Synthèse de produits naturels
Le composé est utilisé dans la synthèse de produits naturels, en particulier dans la création de chroménones et de coumarines . Ce sont des hétérocycles aromatiques de petite taille contenant de l’oxygène. Le brome du composé et son groupe hydroxyle phénylique protégé par un acétyle en font un excellent point de départ pour un espace chimique diversifié de produits naturels .
Chimie médicinale
Les coumarines, un groupe de composés liés au « 3-(3-Bromophényl)-4H-1,2,4-triazole », ont été étudiées pour leurs utilisations en chimie médicinale . Il s’agit d’un groupe répandu de composés naturels, synthétiques et semi-synthétiques .
Études métaboliques
Les coumarines sont également utilisées dans les études métaboliques . La possibilité de modifier le brome du composé et son groupe hydroxyle phénylique protégé par un acétyle en fait un outil précieux dans ces études .
Fabrication de colorants
Les coumarines ont été utilisées comme colorants . La structure facilement modifiable du composé pourrait potentiellement le rendre utile dans ce domaine .
Synthèse de phtalocyanines monoisomères
Le composé est utilisé dans la synthèse et la caractérisation de phtalocyanines monoisomères substituées en 1,8,15,22 (A3B et A2B2) . Ce sont de grandes molécules planes avec des systèmes π d’électrons délocalisés importants .
Synthèse de dyades phtalocyanine-fullerène
Le composé est également utilisé dans la synthèse et la caractérisation de dyades phtalocyanine-fullerène . Ce sont des molécules complexes qui ont des applications potentielles dans le domaine des photovoltaïques organiques .
Synthèse organique
Le composé joue un rôle important en tant qu’intermédiaire dans la fabrication de produits pharmaceutiques, d’agrochimiques et de colorants . Son brome et son groupe hydroxyle phénylique protégé par un acétyle peuvent être modifiés par plusieurs réactions différentes, ce qui en fait un outil polyvalent en synthèse organique .
Blocs de construction de produits naturels
Une portée importante de la recherche dans ce domaine est l’utilisation des coumarines comme blocs de construction de produits naturels . Il y a donc un besoin urgent de créer des fragments porteurs de coumarines facilement modifiables .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes like enoyl-[acyl-carrier-protein] reductase [nadh] in organisms like mycobacterium tuberculosis .
Mode of Action
It’s likely that the compound interacts with its target through the bromophenyl group, which is known to be reactive and can form bonds with various biological targets .
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
Similar compounds have been shown to undergo phase-i of demethylation, dehydrogenation, and epoxidation, and phase ii of glucuronide and sulfate metabolites . The maximum concentration Cmax reached 1.00 ± 0.45 h after oral administration .
Result of Action
Similar compounds have been shown to have significant anticancer activity against a few cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-Bromophenyl)-4H-1,2,4-triazole. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and reactivity .
Analyse Biochimique
Biochemical Properties
3-(3-Bromophenyl)-4H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit the activity of certain oxidoreductases, thereby affecting the redox balance within cells . Additionally, 3-(3-Bromophenyl)-4H-1,2,4-triazole can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in modulating biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 3-(3-Bromophenyl)-4H-1,2,4-triazole on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-(3-Bromophenyl)-4H-1,2,4-triazole can affect the activity of key signaling molecules, such as protein kinases and transcription factors, leading to changes in gene expression profiles . Furthermore, it has been reported to impact cellular metabolism by altering the activity of metabolic enzymes and the production of reactive oxygen species (ROS). These cellular effects are critical for understanding the compound’s potential as a therapeutic agent and its impact on cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of 3-(3-Bromophenyl)-4H-1,2,4-triazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For example, 3-(3-Bromophenyl)-4H-1,2,4-triazole has been shown to inhibit the activity of certain kinases by binding to their active sites, leading to downstream effects on cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are fundamental to understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Bromophenyl)-4H-1,2,4-triazole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Bromophenyl)-4H-1,2,4-triazole is relatively stable under standard laboratory conditions, but it can undergo degradation under specific conditions, such as exposure to light or extreme pH . Long-term studies have also indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(3-Bromophenyl)-4H-1,2,4-triazole vary with different dosages in animal models. Research has demonstrated that low doses of this compound can have beneficial effects, such as modulating enzyme activity and reducing oxidative stress . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects are essential for determining the therapeutic window and safety profile of 3-(3-Bromophenyl)-4H-1,2,4-triazole in preclinical studies.
Metabolic Pathways
3-(3-Bromophenyl)-4H-1,2,4-triazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to inhibit key enzymes in glycolytic and mitochondrial pathways, thereby affecting cellular energy production and metabolic flux . Additionally, it can influence the levels of specific metabolites, such as lactate and NADH, which are critical for maintaining cellular homeostasis. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(3-Bromophenyl)-4H-1,2,4-triazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, leading to its accumulation in specific cellular compartments . Additionally, binding to intracellular proteins can influence its localization and distribution within cells. These transport and distribution mechanisms are vital for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of 3-(3-Bromophenyl)-4H-1,2,4-triazole plays a significant role in its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct 3-(3-Bromophenyl)-4H-1,2,4-triazole to specific organelles, where it exerts its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its impact on cellular processes.
Propriétés
IUPAC Name |
5-(3-bromophenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHMLGQRBZYTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499195 | |
| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342617-08-7 | |
| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342617-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



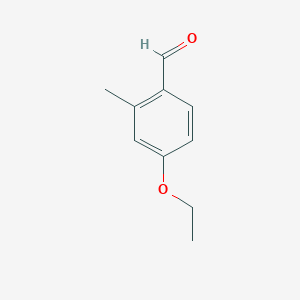
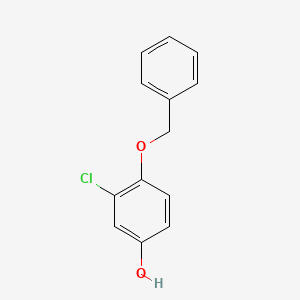
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)

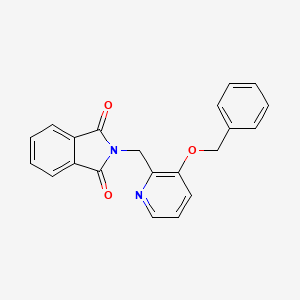

![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)

